molecular formula InPd3 B14728585 Indium--palladium (1/3) CAS No. 12383-79-8

Indium--palladium (1/3)

Cat. No.: B14728585
CAS No.: 12383-79-8
M. Wt: 434.1 g/mol
InChI Key: LVGALKHAGDLSOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Intermetallic Compounds in Advanced Materials Science

Intermetallic compounds are a unique class of materials formed from the combination of two or more metallic elements in specific stoichiometric ratios. openaccessjournals.com Unlike conventional alloys where atoms are randomly distributed, intermetallics possess an ordered atomic arrangement, resulting in distinct crystal structures. openaccessjournals.com This ordered nature imparts a range of unique and often superior mechanical, electrical, magnetic, and catalytic properties. openaccessjournals.comnumberanalytics.com

These materials are characterized by their high melting points, exceptional hardness, and significant chemical stability, making them resistant to corrosion and oxidation. openaccessjournals.com Such properties make them highly valuable in a variety of demanding applications. studysmarter.co.uk In advanced materials science, intermetallic compounds are crucial for developing high-temperature structural materials, particularly in the aerospace and automotive industries for components like turbine blades and engine parts. openaccessjournals.comopenaccessjournals.com They are also integral to the electronics industry as soldering materials and in the development of powerful permanent magnets. openaccessjournals.com The study of intermetallics is a significant and evolving field, with over 25,000 distinct compounds known, each with the potential for new technological advancements. cambridge.org

Significance of Palladium-Indium Systems in Catalysis and Materials Research

Palladium-indium (Pd-In) systems have garnered considerable attention in catalysis and materials research due to their remarkable catalytic activities and selectivity in various chemical transformations. researchgate.netacs.org Palladium itself is a versatile catalyst, widely used in hydrogenation, dehydrogenation, and carbon-carbon coupling reactions. wikipedia.org When alloyed with indium, the resulting intermetallic compounds exhibit modified electronic and geometric properties that can enhance catalytic performance and stability. acs.org

The synergy between palladium and indium has proven effective in several key industrial processes. For instance, Pd-In catalysts are highly selective for the hydrogenation of alkynes and the steam reforming of methanol (B129727) to produce hydrogen. researchgate.netpsu.edu More recently, they have shown great promise in the selective hydrogenation of CO2 to methanol, a critical reaction for carbon capture and utilization technologies. acs.orgacs.orgliverpool.ac.uk The presence of indium can modify the palladium active sites, improving selectivity towards desired products and preventing catalyst poisoning. acs.orgacs.org Research into Pd-In systems continues to be a vibrant area, with ongoing efforts to design catalysts with tailored properties for sustainable chemical synthesis. nih.gov

Specific Research Focus on the Indium-palladium (1/3) Intermetallic Compound

The Indium-palladium (1/3) intermetallic compound, with the chemical formula InPd3, is a subject of specific research interest within the broader Pd-In system. chemrxiv.org This compound is known to exist in several polymorphic forms, each with a distinct crystal structure and thermodynamic stability. chemrxiv.org The primary polymorphs that have been identified are the ZrAl3-type, the TiAl3-type, and the disordered AuCu-type. chemrxiv.org

The crystal structure of InPd3 has been a topic of investigation, with early studies suggesting a TiAl3-type structure based on X-ray powder diffraction data. researchgate.net More detailed studies have revealed a more complex picture, with the possibility of partial disorder in the crystal lattice. researchgate.net For instance, one description of the InPd3 crystal structure is a partially disordered tetragonal AuCu-type, where one crystallographic site is occupied by 50% Indium and 50% Palladium. researchgate.net

In the realm of catalysis, InPd3 has been studied for its potential in selective hydrogenation reactions. acs.org Density functional theory (DFT) and microkinetic modeling have been employed to understand its catalytic behavior at a molecular level. acs.org These studies have shown that the surface properties of InPd3, such as the arrangement of active sites, play a crucial role in its catalytic performance. acs.org Research has also explored the modification of InPd3 by introducing a third metal, such as copper, to further tune its catalytic properties. acs.org

PropertyValueSource
Chemical FormulaInPd3 chemrxiv.org
Crystal SystemTetragonal researchgate.net
Space GroupP4/mmm (for Pd3In structure) rsc.org
Common PolymorphsZrAl3-type, TiAl3-type, AuCu-type chemrxiv.org

Historical Context and Evolution of Research on InPd3

The study of palladium-indium alloys dates back to at least the mid-20th century, with early research focusing on their fundamental physical and metallurgical properties. osti.govdtic.mil The existence of several intermetallic compounds in the Pd-In system, including InPd3, was identified through the analysis of binary phase diagrams. google.com These early investigations laid the groundwork for understanding the structural and chemical nature of these materials. dtic.mil

Initial characterizations of InPd3 in the latter half of the 20th century proposed a TiAl3-type structure. researchgate.net However, with advancements in analytical techniques, such as high-resolution X-ray and neutron powder diffraction, a more nuanced understanding of its crystal structure has emerged. researchgate.netrsc.org These modern studies have revealed the existence of multiple polymorphs and the potential for atomic disorder within the crystal lattice, which is influenced by synthesis conditions like annealing temperature and time. chemrxiv.org

More recently, the research focus has shifted towards the catalytic applications of InPd3 and other Pd-In intermetallics. acs.orgacs.org The evolution of computational methods, particularly DFT, has enabled researchers to theoretically predict and explain the experimental observations regarding the stability of different InPd3 polymorphs and their catalytic behavior. chemrxiv.org This interplay between experimental synthesis, advanced characterization, and theoretical modeling continues to drive the research forward, unlocking the full potential of the InPd3 intermetallic compound in advanced materials and catalysis.

Properties

CAS No.

12383-79-8

Molecular Formula

InPd3

Molecular Weight

434.1 g/mol

InChI

InChI=1S/In.3Pd

InChI Key

LVGALKHAGDLSOQ-UHFFFAOYSA-N

Canonical SMILES

[Pd].[Pd].[Pd].[In]

Origin of Product

United States

Synthetic Methodologies for Indium Palladium 1/3

Bulk Synthesis Approaches for Crystalline InPd₃

High-Temperature Solid-State Reactions and Annealing Processes

The formation of bulk crystalline InPd₃ is commonly achieved through high-temperature solid-state reactions. This method involves the direct reaction of elemental indium and palladium in stoichiometric amounts. The process typically requires heating the elemental precursors in a sealed and evacuated quartz tube to high temperatures, followed by an annealing period.

The annealing time and temperature are critical parameters that dictate the final crystal structure and ordering of the InPd₃ polymorphs. chemrxiv.org Longer annealing times at higher temperatures promote the formation of more thermodynamically stable and ordered structures. chemrxiv.org For instance, extended annealing can lead to the formation of the ZrAl₃-type structure, which is a more ordered derivative compared to the metastable disordered AuCu-type structure obtained with shorter annealing times and lower temperatures. chemrxiv.org The thermodynamic stability of these polymorphs follows the order: ZrAl₃-type > TiAl₃-type > AuCu-type. chemrxiv.org

A study on the In-Pd binary system revealed that a broad exothermic event around 580°C during heating corresponds to the formation of Pd-In binary phases. Upon cooling, a sharp peak at 460°C indicates the solidification of In₇Pd₃, another possible phase in this system. researchgate.net

Table 1: Influence of Annealing on InPd₃ Polymorphs

Annealing Condition Resulting InPd₃ Polymorph Structural Characteristics
Longer time, higher temperature ZrAl₃-type More ordered, thermodynamically stable chemrxiv.org
Reduced time and temperature TiAl₃-type Ordered derivative chemrxiv.org

Iodine-Catalyzed Synthesis from Elemental Precursors

An alternative approach for the synthesis of indium-containing compounds involves an iodine-catalyzed reaction. While specific details on the direct iodine-catalyzed synthesis of InPd₃ from its elements are not extensively documented in the provided search results, the principle of using iodine as a catalyst for direct indium insertion into various substrates is established. dicp.ac.cn This method has been shown to be efficient for preparing alkyl indium reagents from alkyl iodides and bromides. dicp.ac.cn The process involves vigorously stirring the reactants with indium powder and a catalytic amount of iodine in a suitable solvent like THF or DMA at elevated temperatures. dicp.ac.cn

This methodology could potentially be adapted for the synthesis of InPd₃ by reacting elemental indium and palladium in the presence of a catalytic amount of iodine. The iodine would likely facilitate the reaction by activating the indium metal surface. The use of iodine as a catalyst offers a milder reaction condition compared to high-temperature solid-state methods. rsc.orgnih.gov

Nanostructured Indium-palladium (1/3) Synthesis

The synthesis of nanostructured InPd₃ has garnered significant interest due to the unique properties that arise at the nanoscale. These methods often provide better control over particle size, shape, and composition.

Solution-Based Techniques for Nanoparticle Formation

Solution-based or colloidal synthesis is a versatile method for producing InPd₃ nanoparticles. unibe.ch In a typical process, precursors of indium and palladium, such as indium(III) acetate (B1210297) and palladium(II) acetylacetonate, are heated in a high-boiling point solvent in the presence of surfactants. unibe.ch The reaction temperature is a crucial parameter, with nanoparticle formation often observed by a color change in the solution. unibe.ch For instance, heating a mixture of precursors in oleylamine (B85491) to 235°C leads to the formation of a black colloidal suspension, indicating the creation of nanoparticles. unibe.ch

The choice of precursors can influence the final product. For example, using indium(III) chloride (InCl₃) and palladium(II) bromide (PdBr₂) as precursors can also yield InPd₃ nanoparticles. rsc.org In some cases, a palladium-rich phase like Pd₃In initially forms and then transforms into the desired PdIn phase. unibe.ch

A variety of indium precursors can be used, including indium(III) chloride, which can be reduced to form indium nanoparticles that can then be alloyed with palladium. vnu.edu.vnmdpi.com The reduction can be achieved using agents like sodium borohydride (B1222165) in a solution containing a stabilizing agent like polyvinylpyrrolidone (B124986) (PVP). vnu.edu.vn

Influence of Surfactants and Capping Agents on InPd₃ Nanoparticle Atomic Structure

Surfactants and capping agents are crucial components in the solution-based synthesis of nanoparticles, as they control particle growth, prevent aggregation, and influence the final atomic structure. numberanalytics.comrsc.orgnih.gov These molecules, which can include organic ligands, polymers, and other surface-active agents, adsorb onto the nanoparticle surface, providing steric or electrostatic stabilization. numberanalytics.comyoutube.com

In the synthesis of InPd₃ nanoparticles, oleylamine (OLA) is a commonly used solvent and surfactant. unibe.chrsc.org The addition of other surfactants like oleic acid (OA) and trioctylphosphine (B1581425) (TOP) can significantly alter the reaction pathway and the final product. unibe.chrsc.org For instance, adding TOP can lead to the formation of an indium hydroxide (B78521) phase which then transforms into indium oxide (In₂O₃) alongside the Pd₃In phase. unibe.chrsc.org The combination of OA and TOP can result in the direct formation of In₂O₃ followed by Pd₃In. rsc.org

The concentration of the capping agent can also affect the size of the resulting nanoparticles. nih.govresearchgate.net For example, in the synthesis of cobalt ferrite (B1171679) nanoparticles, varying the concentration of oleylamine resulted in different particle sizes. nih.govresearchgate.net This principle is also applicable to the InPd₃ system, where the choice and concentration of surfactants can be tuned to control the size and structure of the nanoparticles. rsc.org The interaction between the capping agent and the nanoparticle surface can be complex, influencing not just the size but also the morphology and electronic properties of the material. nih.govresearchgate.net

Table 2: Effect of Surfactants on In-Pd Nanoparticle Synthesis

Surfactant(s) Precursors Observation Resulting Phases
Oleylamine (OLA) Pd(acac)₂, In(ac)₃ A Pd-rich phase initially forms and transforms. Pd₃In, PdIn unibe.ch
OLA + Oleic Acid (OA) Pd(acac)₂, In(ac)₃ Slows down the phase transformation process. Pd₃In, PdIn rsc.org
OLA + Trioctylphosphine (TOP) Pd(acac)₂, In(ac)₃ Initial formation of indium hydroxide. In(OH)₃ → In₂O₃, Pd₃In unibe.chrsc.org

Electrochemical and Galvanic Replacement Methods for InPd₃ Formation

Electrochemical methods offer a direct and often room-temperature route for the synthesis of indium compounds and nanoparticles. electronicsandbooks.com The direct electrochemical oxidation of indium metal in an appropriate electrolyte containing the desired ligands can lead to the formation of various indium complexes. electronicsandbooks.com This technique can be extended to synthesize InPd₃ by using a palladium-containing electrolyte or a palladium cathode.

Electrochemical synthesis of indium nanoparticles has been demonstrated by the reduction of haloindate(III) ionic liquids. nih.gov In this process, the ionic liquid serves as the metal source, template, and stabilizing agent. nih.gov Similarly, indium nanoparticles can be synthesized via the electrochemical reduction of indium salts in aqueous or non-aqueous solutions. vnu.edu.vn These pre-synthesized indium nanoparticles could then be used in a subsequent step to form InPd₃ through a galvanic replacement reaction with a palladium salt solution.

Galvanic replacement involves the reaction of a more reactive metal nanoparticle (in this case, indium) with a salt of a less reactive metal (palladium). The difference in the standard reduction potentials of the In³⁺/In and Pd²⁺/Pd redox pairs would drive the reaction, leading to the formation of In-Pd alloy nanoparticles.

Thin Film Growth and Deposition Strategies for InPd₃

The synthesis of the intermetallic compound Indium-palladium (1/3), or InPd₃, in thin film form is a specialized area of materials science. While extensive research exists for various binary and ternary thin film systems, detailed methodologies specifically for depositing InPd₃ films are not widely documented. However, insights can be drawn from studies on the formation of indium-palladium surface alloys and near-surface intermetallic phases. The primary method described in the literature involves the deposition of indium onto a palladium substrate followed by thermal processing.

Solid-State Reaction of Indium Thin Films on Palladium Substrates

A prominent strategy for forming In-Pd intermetallic compounds at the nanoscale involves the deposition of indium onto a single-crystal palladium substrate, followed by annealing to promote diffusion and phase formation. Research has shown that the interaction between indium and palladium is complex, with various phases forming depending on the indium coverage and annealing temperature. nih.gov

Experimental studies utilizing techniques such as X-ray photoelectron spectroscopy (XPS), low-energy electron diffraction (LEED), and scanning tunneling microscopy (STM) have demonstrated that surface alloying of indium on a Pd(111) surface occurs even at room temperature. nih.gov The formation of specific intermetallic phases, including those approaching the InPd₃ stoichiometry, is highly dependent on precise control of the experimental parameters.

For instance, annealing a very thin film of indium, on the order of one monolayer equivalent (MLE), on a Pd(111) substrate up to 690 K (417 °C) can lead to the formation of a monolayer-like surface alloy. nih.gov This near-surface phase exhibits a well-ordered superstructure with an estimated composition close to In₂Pd₃. nih.gov Further heating above this temperature results in the depletion of indium from the near-surface region. nih.gov

The formation of different In-Pd phases is highly sensitive to the initial thickness of the indium film. Thicker films (e.g., 2 MLE or more) can lead to different intermetallic compounds like InPd or In₇Pd₃ upon annealing, and may not yield the In₂Pd₃-like phase. nih.gov

Detailed Research Findings:

A study on the deposition of indium thin films onto a Pd(111) surface revealed the following key findings for the formation of near-surface alloys:

Room Temperature Deposition: Surface alloying occurs at room temperature, initially forming poorly ordered domains of InPd(110) for indium coverages below 2 MLE. nih.gov

Annealing of Thin Films (1 MLE): When a 1 MLE indium film is annealed at temperatures up to 690 K, a transition occurs. This results in a well-ordered (√3×√3)R30° superstructure. The composition of this monolayer-like surface alloy is estimated to be close to In₂Pd₃. nih.gov

Effect of Higher Temperatures: Annealing above 690 K causes indium to deplete from the surface. nih.gov

Effect of Thicker Films: The specific superstructure associated with the In₂Pd₃-like composition is not observed when thicker films (≥ 2 MLE) are used. Instead, other phases such as InPd(110) and a metastable bcc-In₇Pd₃ are formed and transform at different temperature ranges. nih.gov

The table below summarizes the experimental conditions for the formation of an In-Pd near-surface alloy with a composition approaching InPd₃.

Interactive Data Table: Synthesis of In₂Pd₃-like Near-Surface Alloy

ParameterValueReference
Substrate Pd(111) Single Crystal nih.gov
Deposited Material Indium (In) nih.gov
Initial Film Thickness ~1 Monolayer Equivalent (MLE) nih.gov
Deposition Temperature Room Temperature nih.gov
Post-Deposition Process Annealing nih.gov
Annealing Temperature Up to 690 K (417 °C) nih.gov
Resulting Phase (√3×√3)R30° superstructure nih.gov
Estimated Composition ~In₂Pd₃ nih.gov

Crystallographic Studies and Structural Characterization of Indium Palladium 1/3

Polymorphism and Phase Transitions in InPd₃

InPd₃ is known to exist in at least three different crystal structures, or polymorphs: a low-temperature phase, a high-temperature phase, and a metastable disordered phase. ingentaconnect.comchemrxiv.org The formation of these polymorphs is a result of different degrees of atomic ordering and stacking of atomic layers, which can be controlled by the thermal treatment of the material. chemrxiv.orgresearchgate.net The thermodynamic stability of these phases follows the order: ZrAl₃-type > TiAl₃-type > AuCu-type. ingentaconnect.comchemrxiv.orgresearchgate.net

The low-temperature and high-temperature phases of InPd₃ are ordered structures that can be synthesized under specific thermal conditions. The low-temperature phase is typically obtained through shorter reaction times at temperatures at or below 750 K. researchgate.netresearchgate.net Conversely, annealing at higher temperatures, at or above 800 K, for a longer duration leads to the formation of the high-temperature phase. researchgate.netresearchgate.net This high-temperature treatment allows for stronger and more optimized heteroatomic In–Pd contacts, resulting in a more stable, extended ordering. ingentaconnect.comchemrxiv.org

The low-temperature phase of InPd₃ adopts the TiAl₃-type crystal structure. researchgate.netresearchgate.net This structure is a twofold superstructure of a cubic closest packing (ccp). researchgate.netresearchgate.net The TiAl₃ structure is one of several ordered variants of the face-centered cubic structure, which also includes the AuCu₃ and ZrAl₃ types. acs.org The high-temperature phase of InPd₃, which crystallizes in the ZrAl₃-type structure, is considered a derivative or a fourfold superstructure of the ccp. researchgate.netresearchgate.net The transition from the TiAl₃-type to the ZrAl₃-type structure represents an increase in the long-range atomic ordering within the crystal lattice.

The most thermodynamically stable polymorph of InPd₃ is the ZrAl₃-type structure, which is formed at higher annealing temperatures and longer durations. ingentaconnect.comchemrxiv.orgresearchgate.net In addition to the ordered TiAl₃-type and ZrAl₃-type structures, a metastable disordered AuCu-type polymorph of InPd₃ can be obtained. ingentaconnect.comchemrxiv.org This phase is typically formed when the sample is synthesized with short reaction times and subsequently quenched. researchgate.net The AuCu-type structure is characterized by a disordered arrangement of indium and palladium atoms on one of the crystallographic sites. researchgate.net The formation pathway for the different polymorphs of InPd₃, starting from the elements with an iodine catalyst, is suggested to proceed as follows: In + 3 Pd → (In₀.₅Pd₀.₅)Pd [AuCu type] → InPd₃ [TiAl₃ type] → InPd₃ [ZrAl₃ type]. researchgate.net

Space Group Analysis and Unit Cell Parameters of InPd₃

The different polymorphs of InPd₃ are characterized by distinct space groups and unit cell parameters, which have been determined through X-ray and neutron powder diffraction studies. Both the TiAl₃-type and the ZrAl₃-type structures belong to the tetragonal crystal system and are described by the space group I4/mmm (No. 139). researchgate.netresearchgate.net The disordered AuCu-type structure is described as a partially disordered tetragonal AuCu-type. researchgate.net

The key difference between the TiAl₃-type and ZrAl₃-type structures lies in the stacking of the atomic layers, which is reflected in the 'c' lattice parameter. The ZrAl₃-type is a fourfold superstructure, resulting in a much larger 'c' parameter compared to the twofold superstructure of the TiAl₃-type. researchgate.netresearchgate.net

Unit Cell Parameters for InPd₃ Polymorphs
Structure TypeSpace Groupa (pm)c (pm)Z
ZrAl₃-type (High-Temperature)I4/mmm (No. 139)406.196(5)1520.31(2)4
TiAl₃-type (Low-Temperature)I4/mmm (No. 139)409.96(2)747.59(5)2

Atomic Ordering and Site Occupancy in InPd₃

The arrangement of indium and palladium atoms on the crystallographic sites defines the degree of ordering in the InPd₃ polymorphs. In the ordered TiAl₃-type and ZrAl₃-type structures, indium and palladium atoms occupy specific, distinct crystallographic sites. However, the degree of order can be influenced by synthesis conditions, and disorder can be introduced.

A significant aspect of the crystallographic characterization of InPd₃ is the presence of distributional disorder, particularly in the AuCu-type polymorph. researchgate.net Rietveld refinements of neutron powder diffraction data have revealed that in this phase, one of the crystallographic sites is occupied by both indium and palladium atoms in roughly equal proportions (50% In and 50% Pd). researchgate.net This leads to a partially disordered structure that can be represented by the chemical formula (In₀.₅Pd₀.₅)Pd. researchgate.netresearchgate.net This inherent disorder is a key feature that distinguishes the metastable AuCu-type phase from the more ordered TiAl₃-type and ZrAl₃-type structures. The presence of such disorder can have implications for the material's properties and its behavior in applications such as catalysis. researchgate.net

Superstructure Formation and Domain Size in InPd3

The crystal structure of Indium-palladium (1/3) (InPd₃) is characterized by the formation of superstructures based on a cubic closest packing (ccp) of atoms. The specific type of superstructure is highly dependent on the synthesis conditions, particularly temperature and reaction time. researchgate.netresearchgate.net

Annealing at temperatures of 800 K or higher results in the formation of a fourfold superstructure of the ccp, which conforms to the ZrAl₃-type structure. researchgate.netresearchgate.net This structure is characterized by a more extended ordering of the indium and palladium atoms. In contrast, synthesis at lower temperatures, specifically at or below 750 K with shorter reaction times, yields a twofold ccp superstructure of the TiAl₃ type. researchgate.netresearchgate.net

The formation of these superstructures can be understood through crystallographic group-subgroup relationships. A Bärnighausen symmetry tree for a series of ccp superstructures reveals a formula, n = 2m·3p, which describes the domain size n. In this formula, n represents the number of like layers in the stacking sequence AnBn. The parameters m and p correspond to the number of e2 and e3 transitions within the space group types P4/mmm and I4/mmm, respectively. researchgate.net The atomic size appears to be a major factor in determining the c/a ratio in MPd₃ compounds, where M is a main group metal like indium. researchgate.net

First-principles density functional theory (DFT) calculations have provided further insight into the formation of these superstructures. Longer annealing times at higher temperatures lead to more optimized and stronger heteroatomic In–Pd contacts, which facilitates the extended ordering characteristic of the ZrAl₃ structure type. researchgate.netresearchgate.netchemrxiv.org Conversely, shorter annealing times and lower temperatures result in the less ordered TiAl₃-type, or even a metastable disordered AuCu-type structure. researchgate.netresearchgate.netchemrxiv.org

Defect Structures and Non-Stoichiometry in Indium-palladium (1/3)

In contrast to other indium-palladium intermetallic compounds like In₃Pd₅ and InPd₂, which are considered line compounds with a fixed stoichiometry, InPd₃ exhibits a notable degree of non-stoichiometry. researchgate.netresearchgate.net This means that the In:Pd ratio can deviate from the ideal 1:3 without changing the fundamental crystal structure. Phase diagrams indicate a homogeneity range for In₁₊ₓPd₃₋ₓ from 24.8 to 26 atomic percent indium, which can extend up to 27 atomic percent at temperatures above 1340 K. researchgate.net

This non-stoichiometry is reflected in the unit cell volume, which varies depending on the precise composition. For instance, indium-rich phases (In₁₊ₓPd₃₋ₓ) have been observed with unit cell volumes around 0.12605(1) nm³, while palladium-rich phases exhibit smaller unit cell volumes of approximately 0.125474(8) nm³. researchgate.netresearchgate.net

A significant defect structure observed in InPd₃ is distributional disorder, where indium and palladium atoms exhibit mixed occupancy on certain crystallographic sites. researchgate.net Rietveld refinement of neutron powder diffraction data was crucial in identifying this disorder, as the similar scattering factors of indium and palladium for X-rays can obscure it. researchgate.net This has led to the description of the InPd₃ crystal structure in a partially disordered tetragonal AuCu-type model, with one crystallographic site being occupied by 50% indium and 50% palladium. researchgate.netresearchgate.net This can be represented by the chemical formula (In₀.₅Pd₀.₅)Pd. researchgate.net

The propensity for occupational In/Pd disorder and compositional variation in InPd₃ is attributed to its crystal structure, which is a superstructure of the cubic closest packing (Cu-type). researchgate.net This structure lacks the strong crystal chemical differentiation between the constituent elements that is present in InPd₂ and In₃Pd₅, making it more susceptible to such defects. researchgate.net

Influence of Synthesis Conditions on InPd₃ Crystal Structure

The crystal structure of InPd₃ is highly sensitive to the synthesis conditions, particularly the temperature and duration of annealing. researchgate.netresearchgate.net Different polymorphs of InPd₃ can be selectively synthesized by carefully controlling these parameters.

Annealing at higher temperatures (T ≥ 800 K) for longer durations promotes the formation of the thermodynamically stable ZrAl₃-type structure. researchgate.netresearchgate.netchemrxiv.org This phase is a fourfold superstructure of a cubic closest packing (ccp). researchgate.netresearchgate.net In contrast, shorter reaction times at lower temperatures (T ≤ 750 K) favor the formation of the TiAl₃-type structure, which is a twofold ccp superstructure. researchgate.netresearchgate.net At even lower temperatures, a metastable, disordered AuCu-type structure can be obtained. researchgate.netchemrxiv.org

First-principles density functional theory calculations support these experimental observations, indicating a thermodynamic stability order of ZrAl₃-type > TiAl₃-type > AuCu-type. researchgate.netresearchgate.netchemrxiv.org The formation of the more stable ZrAl₃-type structure at higher temperatures is attributed to the establishment of stronger and more optimized heteroatomic In–Pd contacts, leading to a more ordered atomic arrangement. researchgate.netresearchgate.netchemrxiv.org

The synthesis pathway for InPd₃, particularly through an iodine-catalyzed reaction from the elemental constituents, has been proposed to proceed as follows: In + 3 Pd → 2 (In₀.₅Pd₀.₅)Pd [AuCu type] → InPd₃ [TiAl₃ type] → InPd₃ [ZrAl₃ type] researchgate.netresearchgate.net

This progression highlights the evolution from a disordered structure to progressively more ordered superstructures with increasing thermal treatment. researchgate.netresearchgate.net The use of a mineralizing agent like iodine can facilitate the synthesis of well-crystallized powders at moderate temperatures (e.g., 850 K). researchgate.net

The synthesis of InPd₃ from stoichiometric amounts of the elements at 750 K has been shown to produce a mixture of two phases, In₁₊ₓPd₃₋ₓ, with different cell parameters, likely corresponding to indium-rich and palladium-rich compositions. researchgate.net This further underscores the influence of synthesis temperature on the resulting phase and stoichiometry. researchgate.net The introduction of a third element, such as copper, can also influence the crystal structure. Copper has been found to stabilize the TiAl₃-type structure of InPd₃ and selectively substitutes one of the two palladium positions, leading to the formation of ordered InPd₂Cu at the limiting composition. researchgate.netresearchgate.net

Table 1. Crystallographic Data for InPd₃ Polymorphs

Structure Type Space Group Z a (pm) c (pm) Synthesis Conditions
ZrAl₃-type I4/mmm 4 406.196(5) 1520.31(2) Annealing at T ≥ 800 K researchgate.netresearchgate.net
TiAl₃-type I4/mmm 2 409.96(2) 747.59(5) Short reaction times at T ≤ 750 K researchgate.netresearchgate.net
AuCu-type (disordered) P4/mmm - 287.224(4) 380.079(7) Lower temperatures, shorter annealing researchgate.net

Surface Science and Reactivity of Indium Palladium 1/3

Surface Atomic Structure and Reconstruction of InPd₃

The arrangement of atoms on the surface of a material, which can differ significantly from the bulk structure, governs its interaction with the external environment. The study of this surface atomic structure and any subsequent reconstructions is fundamental. Techniques such as Low-Energy Electron Diffraction (LEED) and Scanning Tunneling Microscopy (STM) are primary tools for these investigations. aps.org

LEED provides information about the surface's periodicity and symmetry. A LEED pattern showing sharp diffraction spots indicates a well-ordered surface. researchgate.net If the surface atoms rearrange into a structure different from the simple termination of the bulk lattice, this is known as reconstruction, leading to the appearance of additional spots in the LEED pattern. researchgate.net For intermetallic compounds like those in the In-Pd system, surface preparation via sputtering and annealing cycles can lead to the formation of various superstructures. reading.ac.uk

STM, in contrast, offers real-space imaging of the surface topography at the atomic level. researchgate.net It can reveal the detailed arrangement of atoms, including defects, steps, and the precise nature of a reconstructed surface. researchgate.netresearchgate.net For complex surfaces, the combination of LEED, which averages over a larger area, and STM, which provides local atomic detail, is particularly powerful. aps.org

While specific studies detailing the surface reconstruction of InPd₃ are not prevalent in the provided literature, the investigation would follow established methodologies. A single crystal of InPd₃ would be prepared under ultra-high vacuum conditions. Its surface would be cleaned, typically by cycles of ion sputtering to remove contaminants, followed by annealing to restore crystalline order. LEED and STM would then be used to characterize the resulting surface structure. Based on studies of the related InPd compound, one might expect different surface terminations (either In-rich or Pd-rich) and reconstructions depending on the annealing temperature. reading.ac.uk

Table 1: Common Techniques for Surface Structure Determination

Technique Information Provided Typical Application
Low-Energy Electron Diffraction (LEED) Surface symmetry and periodicity of atomic arrangement. aps.org Identifying ordered surface structures and reconstructions. researchgate.net
Scanning Tunneling Microscopy (STM) Real-space atomic resolution images of surface topography. researchgate.net Visualizing atomic arrangements, defects, and local electronic structure. researchgate.net

Surface Energy Calculations and Stability of InPd₃ Surfaces

Surface energy is the excess energy at the surface of a material compared to the bulk. It is a critical parameter that determines the thermodynamic stability of different crystal facets. uni-ulm.de Surfaces with lower energy are more stable and thus more likely to be exposed. The calculation of surface energies is typically performed using Density Functional Theory (DFT). uni-ulm.de

The standard method involves creating a "slab model," where a slice of the crystal with a specific surface orientation (e.g., (100), (111)) is created and placed in a vacuum. The energy of this slab is calculated, and after subtracting the energy of the equivalent number of atoms in the bulk, the excess energy is attributed to the two surfaces created. researchgate.netyoutube.com

The surface energy (γ) is generally calculated using the formula: γ = (E_slab - n * E_bulk) / 2A where:

E_slab is the total energy of the relaxed slab model calculated by DFT. researchgate.net

n is the number of atoms in the slab. psu.edu

E_bulk is the energy per atom of the bulk material. researchgate.net

A is the surface area of one side of the slab. researchgate.net

For an intermetallic compound like InPd₃, different crystal faces will have different surface energies. Furthermore, for a given orientation, multiple terminations may be possible (e.g., a purely Pd layer or a mixed In-Pd layer), each with a distinct surface energy. DFT calculations can predict which termination is energetically more favorable. For instance, in the related InPd(111) surface, DFT calculations agreed with experimental findings that an In-terminated surface is more stable after high-temperature annealing. reading.ac.uk While specific values for InPd₃ are not available in the provided search results, the stability of its low-index surfaces would be expected to follow the general principle that lower-density, more open surfaces have higher surface energies than close-packed surfaces.

Surface Segregation Phenomena in InPd₃ and Related Pd-In Intermetallics

In an alloy or intermetallic compound, the surface composition can differ from the bulk composition due to the phenomenon of surface segregation. This process is driven by the minimization of the total energy of the system, which includes both surface energy and strain energy. The element that lowers the surface energy when it moves to the surface will preferentially segregate.

In Pd-In intermetallics, indium segregation is a noted phenomenon. reading.ac.uk First-principles calculations for InGaAs alloys have shown that near-surface energetics can explain the observed segregation of indium. aps.org Experimental studies on the InPd system have shown that annealing conditions significantly influence the surface composition. Preferential sputtering during surface cleaning can initially deplete indium from the near-surface region, making it Pd-rich. reading.ac.uk However, subsequent annealing at elevated temperatures (e.g., above 580-660 K for InPd) can cause indium to segregate from the bulk to the surface, resulting in an In-rich surface layer. reading.ac.uk This segregation is often accompanied by changes in the surface structure, such as the formation of ordered superstructures. reading.ac.uk

This behavior is driven by the fact that indium generally has a lower surface energy than palladium, providing a thermodynamic driving force for it to accumulate at the surface. This segregation can also be influenced by the chemical environment; for example, oxidative treatments can promote the preferential oxidation and segregation of the more reactive component, which in the case of Pd-In compounds is indium.

Adsorption Characteristics on InPd₃ Surfaces

The ability of a surface to bind atoms and molecules (adsorption) is fundamental to its reactivity and catalytic potential. The nature and strength of this binding depend on the electronic structure of the surface and the properties of the adsorbing molecule.

The adsorption of small molecules like carbon monoxide (CO) and hydrogen (H₂) are benchmark systems in surface science.

CO Adsorption: Carbon monoxide typically adsorbs on transition metal surfaces like palladium through a donation-back-donation mechanism, involving the CO molecular orbitals and the metal's d-bands. researchgate.net On pure palladium surfaces, CO favors adsorption at sites that allow for maximum coordination, such as 3-fold hollow sites on the Pd(111) surface, with calculated adsorption energies around 2.0 eV. mpg.de Alloying palladium with indium is known to modify its electronic structure and, consequently, its adsorption properties. The formation of In-Pd intermetallic compounds can lead to the isolation of active Pd sites, which weakens the adsorption of molecules like CO. For example, the CO adsorption energy was found to be significantly reduced on an In₃Pd₂ intermetallic compared to pure Pd. While specific DFT calculations for CO adsorption on InPd₃ were not found, a similar trend would be expected, with the InPd₃ surface likely exhibiting weaker CO binding than a pure Pd surface. The precise adsorption energy and preferred site (on-top, bridge, or hollow) would depend on the specific surface structure and termination of InPd₃. researchgate.net

H₂ Adsorption: Hydrogen typically adsorbs dissociatively on palladium surfaces, where the H-H bond breaks and the two hydrogen atoms bind to the surface. bgu.ac.ilrsc.org DFT calculations have been used to study this process on various transition metals. bgu.ac.ilrsc.org The adsorption energies and diffusion barriers for hydrogen atoms on the surface are key parameters. On Pd(111), hydrogen atoms are highly mobile. bgu.ac.il The presence of indium in InPd₃ would modify the local density of states at the Pd sites, which would in turn affect the barrier for H₂ dissociation and the H-Pd bond strength. It is plausible that the geometric arrangement of Pd atoms on the InPd₃ surface creates specific sites with optimal activity for H₂ dissociation.

Table 2: Illustrative Adsorption Energies of CO and H₂ on Related Metal Surfaces (from DFT)

System Adsorbate Preferred Site Adsorption Energy (eV)
Pd(111) CO fcc hollow -2.01 mpg.de
Fe(100) CO 4-fold hollow (tilted) -2.54 nih.gov
Ni(111) H (dissociated) - -
Co(111) H (dissociated) - -

Note: Specific values for InPd₃ are not available in the cited literature; these values for other transition metal surfaces are for illustrative purposes.

The specific atomic termination of an intermetallic surface plays a crucial role in determining its adsorption characteristics. A surface can be terminated in different ways, for example, by a layer of pure palladium or a mixed In-Pd layer. This termination dictates the type and number of active sites available for adsorption.

First-principles calculations on other systems have demonstrated this principle clearly. For silicon nitride, surfaces with undercoordinated sites show strong precursor adsorption, while surfaces terminated with H or NH₂ groups are more passivated and exhibit weak adsorption due to steric hindrance. nih.govtue.nl Similarly, for In₂O₃ surfaces, the presence of hydroxyl groups was found to hinder the adsorption of CO₂. nih.govdiva-portal.org

Catalytic Investigations of Indium Palladium 1/3

General Role of Indium-palladium (1/3) as a Heterogeneous Catalyst

Indium-palladium (1/3) functions as a heterogeneous catalyst primarily by leveraging the geometric and electronic effects of its ordered intermetallic structure. In this arrangement, palladium atoms are precisely separated by indium atoms. This "site-isolation" of active palladium sites is a key factor in modifying the catalyst's behavior compared to pure palladium. nih.govresearchgate.net This structural ordering prevents the formation of contiguous palladium ensembles on the catalyst surface, which are often responsible for undesirable side reactions and over-reaction, such as the complete hydrogenation of alkenes to alkanes. researchgate.netmdpi.com

The electronic properties of the palladium atoms are also altered by the presence of indium, which influences the adsorption and activation of reactant molecules. researchgate.net This modification can lead to higher selectivity for desired products. Furthermore, intermetallic compounds like InPd₃ often exhibit superior stability under reaction conditions compared to traditional alloy or supported metal catalysts, resisting phase separation or deactivation. researchgate.netrsc.org The ability to tune the geometric and electronic structure of the active sites by forming ternary intermetallic compounds, such as by introducing copper into the InPd₃ lattice, further highlights the versatility of this class of materials in designing catalysts with specific properties. mdpi.com

Specific Catalytic Reactions Involving InPd₃ and Related Phases

The unique properties of InPd₃ and related indium-palladium intermetallic phases have been exploited in several important catalytic reactions.

The selective hydrogenation of alkynes to alkenes is a critical industrial process, particularly for purifying olefin streams where alkynes are detrimental poisons for polymerization catalysts. nih.gov InPd₃ and related compounds have shown significant promise in this area.

The intermetallic compound InPd₂ has demonstrated high activity and selectivity (up to 93%) for the semi-hydrogenation of ethyne (B1235809) to ethene at temperatures between 478 and 508 K. researchgate.net Crucially, it also showed high stability over 20 hours on stream. researchgate.net The high selectivity is attributed to the geometric isolation of palladium atoms by indium, which disfavors the adsorption and further hydrogenation of the desired ethene product. researchgate.net This site-isolation concept is a recurring theme in the catalytic performance of Ga-Pd and In-Pd intermetallics. researchgate.net

In the liquid-phase semi-hydrogenation of diphenylacetylene, intermetallic Pd-In nanoparticles have also been investigated. While highly ordered PdIn nanoparticles showed high activity and selectivity towards cis-stilbene, related phases like Pd₃In were also synthesized. nih.gov The isolation of contiguous Pd atoms into single sites by the indium metal is credited with increasing the catalytic selectivity. nih.gov

Table 1: Performance of In-Pd Intermetallics in Selective Hydrogenation

Catalyst Reactant Product Selectivity Conversion Temperature (K) Reference
InPd₂ Ethyne Ethene up to 93% >90% 478 - 508 researchgate.net
PdIn NPs Diphenylacetylene cis-Stilbene High Full Not Specified nih.gov

The conversion of carbon dioxide (CO₂) into methanol (B129727) is a key technology for CO₂ utilization and the production of green fuels. rsc.org In-Pd based catalysts are highly effective for this reaction, combining the CO₂ activation properties of indium oxide (In₂O₃) with the hydrogen-splitting ability of palladium. rsc.orgresearchgate.netnih.gov

While In₂O₃ itself is a selective catalyst for methanol synthesis, it lacks the ability to efficiently dissociate hydrogen (H₂), limiting its activity. researchgate.net The introduction of palladium to form In-Pd intermetallic phases addresses this limitation. researchgate.netresearchgate.net In catalysts containing both In₂O₃ and In-Pd intermetallic compounds (like In₃Pd₂), a synergistic effect is observed. The In₂O₃ component effectively adsorbs and activates CO₂, while the intermetallic phase provides reactive hydrogen species. researchgate.net The close proximity of these two phases allows for efficient hydrogen spillover and subsequent hydrogenation of CO₂ intermediates. researchgate.net

Studies on various In-Pd ratios have shown that the catalytic performance is sensitive to the composition. For instance, a catalyst with a 2:1 ratio of In:Pd supported on monoclinic zirconia showed a CO₂ conversion of 6.8% and high methanol selectivity. researchgate.net The presence of palladium has been shown to boost the methanol space-time yield significantly compared to pure In₂O₃. researchgate.net

Table 2: Catalytic Performance in CO₂ Hydrogenation to Methanol

Catalyst System Support CO₂ Conversion (%) CH₃OH Selectivity (%) STY (gMeOH h⁻¹ gcat⁻¹) Conditions Reference
InPd(2:1) m-ZrO₂ 6.8 Not specified Not specified Not specified researchgate.net
Pd/In₂O₃ (Co-precipitated) None Not specified High 0.61 553 K, 5 MPa researchgate.net
1.25 wt% Pd/In₂O₃ TiO₂ Not specified Not specified 633.0 (mg) 50 bar, 280°C mdpi.com

The catalytic reduction of nitrate (B79036) (NO₃⁻) is an important process for water purification. Bimetallic catalysts composed of a noble metal like palladium and a promoter metal such as indium have proven effective for this reaction. mdpi.com The promoter metal is crucial for the reduction of nitrate to nitrite (B80452), which is often the rate-limiting step. researchgate.net

Research on In-decorated Pd nanoparticles (In-on-Pd NPs) has shown that the nitrate reduction activity depends on the indium surface coverage, with indium ensembles of 4 to 6 atoms identified as the active sites for the initial nitrate-to-nitrite conversion. researchgate.net Similarly, catalysts comprising palladium supported on indium oxide (Pd-In₂O₃) have been developed for nitrate and nitrite reduction under mild conditions (25 °C, 1 atm). rsc.org These catalysts can suppress the accumulation of the toxic nitrite intermediate and show low selectivity towards ammonium (B1175870) (NH₄⁺) at acidic pH. rsc.org The use of a Pd/In catalyst with a copper electrode in electrochemical nitrate reduction has also been shown to be more efficient than the copper electrode alone, with gaseous compounds being the predominant product. nih.gov

Catalytic Mechanism and Reaction Pathways on InPd₃

The mechanisms by which InPd₃ and related phases catalyze reactions are intrinsically linked to their unique structure.

For the selective hydrogenation of alkynes , the mechanism is largely governed by geometric effects. The generally accepted Horiuti-Polanyi mechanism involves the stepwise hydrogenation of the adsorbed alkyne on the catalyst surface. nih.gov On In-Pd catalysts, the isolation of Pd active sites by In atoms is crucial. researchgate.net This site isolation is thought to weaken the adsorption of the intermediate alkene product, thus preventing its subsequent hydrogenation to an alkane and enhancing selectivity. researchgate.net Electronic effects, while present, are considered to play a minor role in selectivity for ethyne hydrogenation on InPd₂, which is primarily controlled by the geometry of the active sites and the absence of hydride formation. researchgate.net

In CO₂ hydrogenation to methanol , the reaction over In-Pd systems is believed to follow the formate (B1220265) (HCOO*) pathway. researchgate.net The proposed mechanism involves several key steps:

Adsorption and Activation : CO₂ is adsorbed and activated on the surface of In₂O₃, often at oxygen vacancy sites. researchgate.net

Hydrogen Dissociation : H₂ molecules are dissociated into reactive atomic hydrogen on the In-Pd intermetallic phase (e.g., In₃Pd₂ or Pd clusters). researchgate.netresearchgate.net

Hydrogen Spillover and Formate Formation : The reactive hydrogen atoms spill over to the In₂O₃ surface and hydrogenate the activated CO₂ to form a formate (HCOO*) intermediate. researchgate.net

Successive Hydrogenation : The formate intermediate is successively hydrogenated to form methoxy (B1213986) (CH₃O*) species. researchgate.net

Methanol Desorption : The methoxy species is further protonated, and methanol (CH₃OH) desorbs from the surface. researchgate.net

Density functional theory (DFT) and microkinetic modeling studies support the formate route as the dominant pathway for methanol formation on Pd/In₂O₃ catalysts. The presence of water and the activation of hydrogen on the palladium component are identified as important factors in promoting methanol production.

Site-Isolation Concept and Geometric Effects in InPd3 Catalysis

The catalytic behavior of Indium--palladium (1/3) (InPd3) is significantly influenced by the site-isolation concept and geometric effects inherent to its ordered intermetallic structure. In the InPd3 lattice, palladium (Pd) atoms are geometrically isolated from each other by indium (In) atoms. This arrangement creates well-defined, isolated active sites, which prevents the formation of large Pd ensembles that are often responsible for undesirable side reactions on pure Pd catalysts. The precise stoichiometry of the intermetallic compound allows for atom-by-atom control over the catalytic ensemble, leading to enhanced selectivity. acs.org

Theoretical studies, such as those employing Density Functional Theory (DFT), have been instrumental in understanding these geometric effects. For instance, investigations into the selective hydrogenation of hydrocarbons on InPd3-based catalysts have shown that the specific arrangement of atoms on the catalyst surface plays a crucial role. The substitution of Pd with other elements, such as copper (Cu), in the InPd3 lattice has been shown to alter the geometric properties of the active sites. acs.org Surface energy calculations have identified the (112) facet as the most stable surface for InPd3, and the unique geometry of this surface dictates the adsorption and reaction pathways of molecules. acs.org The ability to tune the active site geometry through compositional changes in ternary intermetallics based on InPd3 offers a powerful strategy for designing highly selective catalysts. acs.org

The importance of surface geometry at the atomic level is a key factor in determining the activity of a catalytic site. mdpi.com For InPd3, the defined geometry of the isolated Pd sites is believed to be more compatible with key intermediates for certain desired reactions, thus enhancing catalytic performance. mdpi.com

Electronic Effects on Catalytic Selectivity in InPd3 Systems

The electronic properties of palladium in the InPd3 lattice are significantly modified by the presence of indium, leading to profound effects on catalytic selectivity. The formation of the intermetallic compound involves charge transfer between indium and palladium, which alters the electronic density of states of the palladium atoms. This electronic modification, often referred to as a ligand effect, influences the adsorption strength of reactants and intermediates on the catalyst surface. researchgate.net

In many catalytic reactions, the selectivity is determined by the relative adsorption energies of different species. For example, in selective hydrogenation, a catalyst that binds the target unsaturated molecule strongly enough to activate it but binds the desired product weakly to allow for its desorption is preferred. The electronic modifications in InPd3 can fine-tune these adsorption energies. Studies on related Pd-based intermetallic systems have shown that the introduction of a second metal can shift the d-band center of palladium, a key descriptor of its reactivity. A downward shift in the d-band center generally leads to weaker adsorption of electron-accepting molecules like CO and unsaturated hydrocarbons. acs.org

Hydrogen Activation and Spillover Mechanisms on InPd3

Hydrogen spillover is the migration of activated hydrogen atoms from the metal where they are generated (in this case, Pd) to the surrounding support or co-catalyst material. In the context of InPd3, hydrogen atoms formed on the Pd sites could spill over onto the indium-rich surface or the underlying support material. This spillover can increase the availability of reactive hydrogen species for the hydrogenation of adsorbed molecules, potentially enhancing the reaction rate.

Studies on analogous systems, such as palladium-gold (Pd-Au) single-atom alloys, provide insights into the fundamental processes of hydrogen activation and spillover on isolated Pd atoms. ucl.ac.uk These studies have shown that individual, isolated Pd atoms can efficiently activate H2. ucl.ac.uk Furthermore, the presence of co-adsorbed species, such as carbon monoxide (CO), can influence the spillover of hydrogen. It has been observed that CO can block the Pd sites, forcing hydrogen atoms to spill over to the surrounding metal. ucl.ac.uk While this specific finding is for a different system, it highlights a plausible mechanism that could be at play on InPd3 surfaces under reaction conditions where co-adsorbates are present.

Role of Defects and Non-stoichiometry in InPd3 Catalysis

While the ideal, perfectly ordered InPd3 structure provides a good baseline for understanding its catalytic properties, real catalysts often contain defects and may exhibit a certain degree of non-stoichiometry. These imperfections can have a significant impact on the catalytic performance. Defects such as vacancies (missing atoms), anti-site defects (atoms on the wrong lattice sites), and grain boundaries can create new types of active sites with different geometric and electronic properties compared to the bulk material.

For instance, a palladium vacancy in the InPd3 lattice would alter the local arrangement of indium atoms, potentially creating a new type of active site. Conversely, an indium vacancy could expose a small ensemble of palladium atoms, which might exhibit different catalytic behavior than the isolated Pd sites in the perfect structure. The study of defects in other catalytic materials has shown that they can significantly enhance activity by creating more reactive sites or by facilitating certain reaction steps. researchgate.net For example, oxygen vacancies in oxide supports are known to play a crucial role in many catalytic reactions.

Non-stoichiometry, or a deviation from the ideal 1:3 indium-to-palladium ratio, can also be expected to influence catalysis. An indium-rich InPd3+x phase would have a different electronic structure and a higher degree of palladium site isolation compared to a palladium-rich In1-xPd3 phase. The study of intrinsic non-stoichiometry in other complex materials has revealed that it can lead to self-doping and anomalous electronic properties, which in turn would affect their catalytic behavior. rsc.org Therefore, controlling the defect chemistry and stoichiometry of InPd3 catalysts is a potential avenue for further optimizing their performance. researchgate.netrsc.org

Stability and Durability of InPd3 Catalysts under Reaction Conditions

The stability and durability of catalysts are of paramount importance for their practical application. Intermetallic compounds like InPd3 are often more stable than their monometallic counterparts or random alloys due to their ordered structure and strong interatomic interactions. This inherent stability can translate to a longer catalyst lifetime and better resistance to deactivation under harsh reaction conditions.

Reversible Transformations upon Redox Treatments of InPd3 Nanoparticles

One of the remarkable features of palladium-indium intermetallic nanoparticles is their ability to undergo reversible structural and chemical transformations under redox (reduction-oxidation) treatments. mdpi.com This property is crucial for the regeneration of deactivated catalysts and for tuning the catalyst's surface properties to optimize performance. mdpi.com

Studies on Pd-In nanoparticles have shown that upon oxidation at elevated temperatures, the ordered intermetallic structure can be disrupted, leading to the formation of palladium oxide (PdO) and indium oxide (In2O3) species. mdpi.com This process is often accompanied by the segregation of indium to the surface of the nanoparticles. mdpi.com Subsequent reduction treatment, for example, in a hydrogen atmosphere, can reverse these changes. At high enough temperatures, the oxides are reduced, and the ordered InPd intermetallic phase is reformed. mdpi.com

This reversible transformation between the intermetallic state and a mixed oxide state can be controlled by the conditions of the redox treatment, such as temperature and gas atmosphere. mdpi.com This allows for the deliberate tuning of the catalyst's surface structure and composition. For example, a mild reduction might lead to a surface with a mixture of intermetallic and oxide phases, which could be beneficial for certain reactions. The ability to fully restore the ordered intermetallic structure through a high-temperature reduction demonstrates the excellent regenerability of these catalysts. mdpi.com

The following table summarizes the reversible transformations observed in Pd-In nanoparticles upon redox treatments based on X-ray Photoelectron Spectroscopy (XPS) data. mdpi.com

Table 1: Reversible Transformations of Pd-In Nanoparticles under Redox Treatments

TreatmentObserved Pd SpeciesObserved In SpeciesSurface In/Pd RatioStructural State
Reduction in H2 at 500 °CPdIMCInIMC, traces of In2O3~1.2Ordered PdIn Intermetallic
Oxidation in O2 at 300 °CPdO, Pd0, PdIMCInOsurf, In2O3, InIMC~1.5Partially oxidized, In segregation
Subsequent Reduction in H2 at 50 °CPartial reduction of PdOPartial reduction of In oxides~1.35Partial reformation of intermetallic
Subsequent Reduction in H2 at 500 °CPdIMCInIMC~1.2Restored Ordered PdIn Intermetallic

Resistance to Poisoning (e.g., CO) in InPd3 Catalysts

Catalyst poisoning, particularly by strongly adsorbing species like carbon monoxide (CO), is a major cause of deactivation for many palladium-based catalysts. nih.gov The formation of the InPd3 intermetallic compound can significantly enhance the resistance to CO poisoning. This enhanced resistance is primarily attributed to the electronic modification of the palladium atoms by indium.

As discussed in the section on electronic effects, the interaction between indium and palladium leads to a change in the electronic structure of palladium, which weakens the adsorption of CO. nih.gov On pure palladium surfaces, CO adsorbs very strongly, blocking the active sites and preventing the adsorption and activation of reactants. In InPd3, the weaker Pd-CO bond means that CO is less likely to adsorb or can be more easily removed from the surface, thus maintaining the availability of active sites for the desired reaction.

The site-isolation effect in InPd3 can also contribute to its poison resistance. The absence of large palladium ensembles, which are often the most favorable sites for strong CO adsorption, further reduces the catalyst's susceptibility to poisoning. nih.gov This combination of geometric and electronic effects makes InPd3 and related intermetallic compounds promising candidates for catalytic processes where CO is present as a reactant, intermediate, or impurity. acs.orgnih.gov

Influence of Support Materials on InPd3 Catalytic Performance

The performance of the indium-palladium (1/3) (InPd3) intermetallic compound as a catalyst is intrinsically linked to the properties of the support material upon which it is dispersed. The support is not merely an inert carrier but an active component that can significantly modify the geometric and electronic properties of the InPd3 nanoparticles, thereby influencing their activity, selectivity, and stability in various catalytic reactions. Key support materials investigated for palladium-based and indium-palladium catalysts include alumina (B75360) (Al2O3), zirconia (ZrO2), titania (TiO2), and ceria (CeO2). While direct comparative studies on InPd3 across a wide range of supports are limited, the principles derived from related In-Pd systems and palladium catalysis provide a strong basis for understanding these effects.

The choice of support can influence several key catalytic parameters:

Dispersion and Particle Size: The surface area and porosity of the support determine the dispersion of the metallic nanoparticles. rsc.orgmdpi.com A high surface area generally leads to smaller, more highly dispersed nanoparticles, which increases the number of available active sites. mdpi.com

Metal-Support Interactions (MSI): Electronic interactions between the support and the InPd3 particles can alter the electronic density of the palladium atoms, affecting their adsorption properties and catalytic behavior. nih.govmdpi.com For instance, reducible supports like TiO2 and CeO2 can create oxygen vacancies that act as anchoring sites and promote charge transfer. researchgate.netosti.gov

Acidity and Basicity: The acidic or basic nature of the support can influence reaction pathways, particularly in reactions involving acidic or basic reactants or intermediates. csic.es

Thermal Stability: The support material plays a crucial role in preventing the sintering or agglomeration of the metallic nanoparticles at high reaction temperatures, thus enhancing the long-term stability of the catalyst. utwente.nlul.ie

Detailed Research Findings

Alumina (Al2O3)

Alumina, particularly its gamma phase (γ-Al2O3), is a widely used catalyst support due to its high surface area, mechanical strength, and thermal stability. rsc.org For palladium-based catalysts, alumina is known to facilitate high metal dispersion. researchgate.netresearchgate.net In the context of In-Pd systems, alumina has been shown to be a suitable support for reactions like CO2 hydrogenation. laurelin.eu Studies on Pd-In/Al2O3 catalysts have revealed that the interaction with alumina can influence the stability of the intermetallic phases. For instance, upon exposure to air, supported PdIn nanoparticles on alumina can undergo partial decomposition. mdpi.com The acidic nature of alumina can also play a role in certain reactions, although for selective hydrogenations, this can sometimes lead to undesired side reactions if not properly controlled. csic.es The interaction between Pd and the Al2O3 support can be tuned by the preparation method, which in turn affects the catalytic performance. researchgate.net

Zirconia (ZrO2)

Zirconia is another important support material, known for its thermal stability and its ability to promote catalytic activity through specific metal-support interactions. utwente.nlul.ie It can exist in different crystalline phases (monoclinic, tetragonal, and cubic), with the monoclinic phase being the most stable at lower temperatures. The addition of other oxides like lanthana (La2O3) or yttria (Y2O3) can further enhance its thermal stability. utwente.nl For palladium catalysts, zirconia supports have been shown to influence the electronic state of Pd and enhance catalytic activity in reactions like methane (B114726) oxidation. researchgate.net In CO2 hydrogenation to methanol, zirconia-supported In2O3 catalysts have demonstrated high selectivity and stability, suggesting that zirconia is an effective support for indium-based catalysts. researchgate.net The interaction between palladium and zirconia can lead to the formation of highly reducible metal oxide species, which can enhance catalytic performance. mdpi.com

Titania (TiO2)

Titania is a reducible oxide support that can exhibit strong metal-support interactions (SMSI), particularly after high-temperature reduction. This can lead to the partial encapsulation of the metal nanoparticles, which can influence both activity and selectivity. Titania exists in several crystalline forms, with anatase and rutile being the most common. The photocatalytic properties of titania are also a subject of interest in catalysis. rsc.orgnih.gov For Pd-In catalysts used in the hydrogenation of nitrates, TiO2 has been shown to be an effective support, leading to high nitrate conversion. utwente.nl The photocatalytic properties of the TiO2 support can influence the reduction of Pd2+ to active Pd0 particles. rsc.org

Ceria (CeO2)

Interactive Data Tables

While direct comparative data for InPd3 on various supports is scarce, the following table summarizes the general influence of different support materials on palladium and indium-palladium catalytic systems, which can be extrapolated to understand their potential effects on InPd3.

Support MaterialKey PropertiesGeneral Influence on Pd and In-Pd CatalystsPotential Effect on InPd3 Performance
Alumina (Al2O3)High surface area, good thermal and mechanical stability, acidic sites. rsc.orgPromotes high dispersion of metal particles. Can influence the stability of intermetallic phases. mdpi.com Its acidity can be a factor in some reactions. csic.esLikely to provide good dispersion and stability, but surface acidity might need to be controlled for certain applications to maintain high selectivity.
Zirconia (ZrO2)High thermal stability, redox properties, different crystalline phases. utwente.nlul.ieCan enhance catalytic activity through metal-support interactions and the formation of reducible species. mdpi.com Stabilizes indium oxide in CO2 hydrogenation. researchgate.netExpected to offer high stability at elevated temperatures and potentially enhance activity through favorable electronic interactions.
Titania (TiO2)Reducible oxide, potential for strong metal-support interaction (SMSI), photocatalytic properties. rsc.orgnih.govCan alter the electronic properties and morphology of the catalyst upon reduction. Effective for hydrogenation reactions. utwente.nlThe SMSI effect could significantly modify the selectivity of InPd3, potentially encapsulating the particles and altering active site availability.
Ceria (CeO2)Excellent oxygen storage capacity, high concentration of oxygen vacancies, redox properties. nih.govnih.govPromotes oxidation and reduction reactions by facilitating oxygen transfer. Can lead to ionic dispersion of the metal. researchgate.net Enhances activity through metal-support interactions. researchgate.netCould be highly beneficial for reactions involving redox cycles, potentially enhancing the activity of InPd3 through the generation of active oxygen species and favorable electronic effects.

Advanced Characterization Techniques in Indium Palladium 1/3 Research

Electron Microscopy Techniques for InPd₃ Nanostructures

Electron microscopy techniques are essential for characterizing the morphology, structure, and elemental composition of materials at the nanoscale. For InPd₃, these methods provide critical information on nanostructured forms, such as those used in catalysis.

High-Resolution Transmission Electron Microscopy (HR-TEM)

High-Resolution Transmission Electron Microscopy (HR-TEM) is a powerful imaging technique that allows for the direct visualization of the atomic structure of materials. youtube.comnih.govresearchgate.net For InPd₃ nanostructures, HR-TEM can be used to analyze nanoparticle morphology, size distribution, and crystallinity. researchgate.netresearchgate.net By observing the lattice fringes, one can identify the crystal structure of individual nanoparticles and detect the presence of defects such as twinning or disorder, which can significantly influence catalytic properties. researchgate.net While specific HR-TEM studies focusing exclusively on InPd₃ nanoparticles are not extensively detailed in the provided search results, the technique's application to palladium-based nanoparticles is well-established for determining shape, size, and faceting, which are crucial factors in catalysis. mdpi.comresearchgate.net

Scanning Transmission Electron Microscopy (STEM) with Energy-Dispersive X-ray Spectroscopy (EDX)

Scanning Transmission Electron Microscopy (STEM) provides high-resolution imaging by scanning a focused electron beam across a sample. When coupled with Energy-Dispersive X-ray Spectroscopy (EDX), it becomes a powerful tool for nanoscale elemental analysis. nih.govresearchgate.netbohrium.com The EDX detector collects characteristic X-rays emitted from the sample, allowing for the creation of elemental maps that show the spatial distribution of different atoms. nih.govnih.gov

In the context of InPd₃ nanostructures, STEM-EDX is invaluable for confirming the elemental composition and homogeneity of the intermetallic compound at the single-particle level. It can verify the intended In-to-Pd ratio and reveal any elemental segregation, for instance, whether the surface of a nanoparticle is enriched in either indium or palladium. This site-specific elemental information is critical for understanding the nature of active sites in catalytic applications. nih.govresearchgate.net

Low-Energy Electron Microscopy (LEEM) for Surface Studies

Low-Energy Electron Microscopy (LEEM) is a surface-sensitive technique used to image dynamic processes on crystalline surfaces in real-time with nanometer resolution. It utilizes low-energy electrons that are reflected from the sample surface, making it highly sensitive to the topmost atomic layers. While the direct application of LEEM to InPd₃ is not detailed in the available literature, its capabilities are highly relevant for studying thin films or single-crystal surfaces of the compound. LEEM could be employed to investigate processes such as thin-film growth, surface reconstruction, and the adsorption of reactants during catalytic reactions on an InPd₃ surface.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. rsc.orgmdpi.comthermofisher.cn XPS works by irradiating a material with X-rays and measuring the kinetic energy of electrons that are emitted from the surface, a phenomenon known as the photoelectric effect. researchgate.net

For InPd₃, particularly in its use as a catalyst, XPS is a vital tool for surface characterization. Catalytic reactions occur at the surface, making the surface composition and the chemical state of the elements paramount to performance. mdpi.comthermofisher.cn XPS analysis of InPd₃ can determine the surface concentrations of indium and palladium, which may differ from the bulk composition due to surface segregation. nih.gov Furthermore, it can identify the oxidation states of both elements (e.g., metallic Pd⁰ vs. oxidized Pd²⁺), providing insight into the nature of the active species under reaction conditions. researchgate.netnih.gov By analyzing the binding energies of the Pd 3d and In 3d core levels, researchers can understand how the electronic structure of palladium is modified by the presence of indium, which is a key factor in the catalytic activity of intermetallic compounds. researchgate.netnih.gov

The table below shows typical binding energies for palladium compounds that can be identified using XPS, which would be relevant in the analysis of InPd₃ catalysts to distinguish between metallic and oxidized surface species.

Palladium SpeciesPd 3d₅/₂ Binding Energy (eV)

In Situ Characterization Techniques for Dynamic Processes

In Situ X-ray Total Scattering with Pair Distribution Function (PDF) Analysis

In situ X-ray total scattering coupled with pair distribution function (PDF) analysis is a powerful technique for investigating the atomic structure of materials, particularly those that are nanocrystalline or disordered. malvernpanalytical.com This method analyzes both the Bragg diffraction peaks, which provide information about the long-range average crystal structure, and the diffuse scattering, which reveals details about the local atomic arrangements. malvernpanalytical.comyoutube.com By performing a Fourier transform on the total scattering data, the pair distribution function, G(r), is obtained. malvernpanalytical.com This function describes the probability of finding two atoms separated by a specific distance, r, offering a real-space map of atomic correlations. malvernpanalytical.com The "in situ" capability allows for the real-time tracking of structural changes as they occur during chemical reactions or physical processes, such as nanoparticle formation. nih.govosti.gov

This technique has been instrumental in elucidating the complex structural details of the indium-palladium (1/3) system, from correcting the bulk crystal structure model to understanding the dynamic formation pathways of bimetallic nanoparticles. nih.govresearchgate.netresearchgate.net

Detailed Research Findings

Structural Refinement of Bulk InPd₃

Initial studies based on X-ray powder diffraction suggested that Indium--palladium (1/3) crystallized in the TiAl₃-type structure. researchgate.netresearchgate.net However, subsequent, more detailed analysis using neutron powder diffraction, which is more sensitive to the distribution of indium and palladium atoms, revealed significant inconsistencies with this model. researchgate.netresearchgate.net Rietveld refinement of the neutron diffraction data indicated a distributional disorder of indium and palladium atoms. researchgate.net

This led to a revised structural model for InPd₃. Instead of the TiAl₃-type, the structure is more accurately described as a partially disordered tetragonal AuCu-type. researchgate.netresearchgate.net In this model, one of the crystallographic sites is occupied by a random mixture of 50% indium and 50% palladium. researchgate.netresearchgate.net This arrangement can be represented by the chemical formula (In₀.₅Pd₀.₅)Pd. researchgate.net Each atom in this structure is surrounded by twelve neighboring atoms in a slightly compressed anticuboctahedron, with an average interatomic distance of 281.16 pm. researchgate.net It has been noted that InPd₃ exhibits a non-negligible homogeneity range. researchgate.net

Below is a data table summarizing the refined crystallographic information for the AuCu-type model of InPd₃.

ParameterValue
Crystal SystemTetragonal
Space GroupP4/mmm (No. 123)
Lattice Parameter (a)287.224(4) pm
Lattice Parameter (c)380.079(7) pm
Structural ModelAuCu-type with In/Pd disorder
Site OccupancyOne site with 50% In, 50% Pd

In Situ Analysis of Nanoparticle Formation

The formation of bimetallic indium-palladium nanoparticles has been studied in real-time using in situ X-ray total scattering with PDF analysis, providing critical insights into how synthesis parameters control the atomic structure of the final product. nih.gov These studies investigate colloidal synthesis routes where subtle changes, such as the inclusion of different surfactants, can significantly alter the reaction pathway and the resulting nanoparticle phases. nih.gov

In a specific investigation, the synthesis was conducted using oleylamine (B85491) as the primary solvent, and the effect of adding trioctylphosphine (B1581425) (TOP) as a co-surfactant was examined. nih.gov

Without Trioctylphosphine (TOP): The in situ PDF analysis revealed that a palladium-rich intermetallic phase with the Pd₃In structure formed initially. As the reaction progressed, this intermediate phase transformed into larger nanoparticles of the CsCl-structured Palladium Indide (PdIn) phase. nih.gov

With Trioctylphosphine (TOP): The inclusion of TOP in the synthesis mixture drastically changed the outcome. The reaction yielded a mix of two distinct products: Indium oxide (In₂O₃) and the Indium--palladium (1/3) (Pd₃In) phase. nih.gov

These results demonstrate that the choice of surfactant directly influences which bimetallic or oxide phases are formed. nih.gov The PDF analysis further supported the hypothesis that nanoparticles with varying stoichiometries can adopt the Pd₃In structure, likely due to the different reduction rates of palladium and indium precursors. nih.gov

The following table summarizes the findings from the in situ study on nanoparticle synthesis.

Synthesis ConditionIntermediate Phase(s) ObservedFinal Product(s)
Oleylamine solvent, No TOPPd₃In (palladium-rich)PdIn (CsCl-structure)
Oleylamine solvent, With TOPNot specifiedIn₂O₃ and Pd₃In

Computational Materials Science Approaches for Indium Palladium 1/3

Density Functional Theory (DFT) for Comprehensive Analysis of InPd₃

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. oregonstate.edu It has been instrumental in providing a fundamental understanding of the synthesis and structural stability of InPd₃ polymorphs. researchgate.netingentaconnect.com

DFT calculations have revealed the thermodynamic stability order of three different crystal structures (polymorphs) of InPd₃. researchgate.netingentaconnect.com The stability decreases in the order of ZrAl₃-type > TiAl₃-type > AuCu-type. researchgate.netchemrxiv.org This trend is explained by analyzing formation enthalpies, Madelung energies, electronic structures, and chemical bonding. researchgate.netingentaconnect.com The calculations show that longer annealing times at higher temperatures promote the formation of the more stable ZrAl₃-type structure due to optimized In-Pd contacts. researchgate.netingentaconnect.comchemrxiv.org Conversely, shorter annealing times and lower temperatures result in the less stable TiAl₃-type and metastable disordered AuCu-type structures. researchgate.netingentaconnect.comchemrxiv.org

First-principles total energy calculations, a key component of DFT, have also been employed to understand selective substitution in related systems. For instance, in InPd₃₋ₓCuₓ, DFT explains why copper selectively substitutes one of the two palladium positions, eventually forming the ordered InPd₂Cu compound. researchgate.net

The insights gained from DFT are not limited to structural stability. These calculations also provide detailed information about the electronic density of states, which is crucial for understanding the material's electrical and catalytic properties. researchgate.net For example, specific heat measurements can be correlated with the calculated density of states at the Fermi energy. researchgate.net

Table 1: Polymorphs of InPd₃ and their Thermodynamic Stability

Structure TypeRelative StabilityFormation Conditions
ZrAl₃-typeMost StableLonger annealing time, higher temperature researchgate.netingentaconnect.comchemrxiv.org
TiAl₃-typeIntermediateReduced annealing time and temperature researchgate.netingentaconnect.comchemrxiv.org
AuCu-typeMetastable DisorderedReduced annealing time and temperature researchgate.netingentaconnect.comchemrxiv.org

Thermodynamic Modeling (CALPHAD Method) for In-Pd Phase Equilibria including InPd₃

The CALPHAD (CALculation of PHAse Diagrams) method is a powerful computational tool for predicting phase equilibria and thermodynamic properties of multicomponent systems. nih.govunicen.edu.ar This phenomenological approach relies on thermodynamic databases developed by assessing experimental data to model the Gibbs energy of each phase. unicen.edu.aronera.fr

For the Indium-Palladium (In-Pd) system, the CALPHAD method is essential for understanding the formation and stability of intermetallic compounds like InPd₃. nih.gov It allows for the calculation of phase diagrams, which map the stable phases as a function of temperature, pressure, and composition. onera.fr This is particularly valuable for complex, multicomponent systems where experimental determination of phase diagrams is time-consuming and challenging. nih.gov

In the context of the In-Pd-Sn ternary system, CALPHAD modeling, often performed with software like Thermo-Calc®, has been used to describe the thermodynamic properties of various phases. nih.govnih.gov The disordered fcc and liquid phases are typically modeled using the Redlich-Kister-Muggianu model, while intermetallic phases like InPd₃ are described using sublattice models. nih.gov These models, based on experimental data from techniques like DTA/DSC, SEM/EDX, and XRD, provide a thermodynamic description that is in good agreement with experimental observations. nih.govnih.gov

The strength of the CALPHAD method lies in its ability to extrapolate from binary and ternary systems to predict the behavior of higher-order, multicomponent alloys, which is crucial for the design of new materials. thermocalc.com

Molecular Dynamics Simulations for InPd₃ Growth and Transformation Processes

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed insights into dynamic processes like crystal growth and phase transformations. nih.gov

In the context of InPd₃, MD simulations can be employed to model the atomistic mechanisms of its formation. For example, simulations can track the trajectories of individual indium and palladium atoms as they arrange themselves into the crystalline structure of InPd₃. This can help to understand how factors like temperature and deposition rate influence the growth of thin films or nanoparticles.

Machine Learning Applications in Intermetallic Compound Discovery and Property Prediction for Pd-In Systems

Machine learning (ML) is emerging as a powerful tool in materials science, accelerating the discovery of new intermetallic compounds and the prediction of their properties. researchgate.netnih.govacs.org By training algorithms on existing experimental and computational data, ML models can identify complex relationships and make predictions for new, unexplored materials. researchgate.netnih.gov

For Pd-In systems, ML approaches can be used to tackle several key challenges. One major application is the prediction of crystal structures for a given composition. researchgate.netnih.govacs.org By using descriptors derived from the properties of the constituent elements, ML models, such as support vector machines and random forests, can predict the most likely crystal structure for a new intermetallic compound. researchgate.netnih.gov

Furthermore, ML can be used to predict various properties of intermetallic compounds, such as their catalytic activity. rsc.org For instance, ML models have been trained to predict the adsorption energies of hydrogen and oxygen on the surfaces of binary intermetallic compounds. rsc.org This information is crucial for identifying potential catalysts for reactions like the hydrogen evolution reaction (HER) and the oxygen reduction reaction (ORR). rsc.org The descriptors used in these models are often readily available from physicochemical databases, allowing for rapid screening of a large number of potential candidates. rsc.org

The success of ML in materials discovery is highly dependent on the quality and quantity of the training data. nih.govacs.org Therefore, a synergistic approach that combines ML predictions with experimental validation and further computational studies is essential for advancing the field of intermetallic materials. nih.govacs.org

Future Research Directions for Indium Palladium 1/3 Intermetallics

Exploration of Novel Synthesis Pathways for Controlled InPd₃ Polymorph Formation

The ability to selectively synthesize specific crystalline forms, or polymorphs, of InPd₃ is crucial for harnessing its distinct properties. Recent studies have revealed the existence of multiple polymorphs for InPd₃, including the thermodynamically stable ZrAl₃-type structure, a derivative TiAl₃-type, and a metastable disordered AuCu-type structure. chemrxiv.org Future research will likely focus on developing novel synthesis strategies that offer precise control over the formation of these polymorphs.

Current understanding, based on first-principles density functional theory (DFT) calculations, indicates that the formation of different InPd₃ polymorphs is highly dependent on synthesis conditions. chemrxiv.org Longer annealing times at higher temperatures favor the formation of the more stable, ordered structures due to the optimization of heteroatomic In-Pd contacts. chemrxiv.org Conversely, shorter annealing times and lower temperatures can result in the formation of metastable phases. chemrxiv.org

Future investigations could explore a wider range of synthesis parameters and techniques to manipulate the thermodynamic and kinetic factors governing polymorph selection. This includes exploring methods beyond traditional annealing, such as:

Solvothermal and Hydrothermal Synthesis: These methods allow for synthesis at lower temperatures and pressures, potentially favoring the formation of unique metastable phases that are inaccessible through high-temperature routes.

Microwave-Assisted Synthesis: The rapid and uniform heating provided by microwaves could offer a way to kinetically trap specific polymorphs by quickly passing through certain temperature ranges.

Thin-Film Deposition Techniques: Physical and chemical vapor deposition methods could be employed to grow epitaxial thin films of specific InPd₃ polymorphs on various substrates, enabling the study of their orientation-dependent properties.

A deeper understanding of the interplay between precursor chemistry, solvent effects, temperature, pressure, and reaction time will be instrumental in developing a predictive framework for the controlled synthesis of InPd₃ polymorphs with desired crystal structures and, consequently, tailored physical and chemical properties.

Advanced Understanding of Surface Reaction Mechanisms on InPd₃ at the Atomic Level

The catalytic activity of intermetallic compounds is intrinsically linked to the atomic arrangement and electronic structure of their surfaces. For InPd₃, a comprehensive understanding of the surface reaction mechanisms at the atomic level is paramount for designing more efficient and selective catalysts. While general mechanisms for reactions on surfaces, such as the Langmuir–Hinshelwood and Langmuir–Rideal mechanisms, are well-established, their specific application to InPd₃ surfaces requires detailed investigation.

Future research in this area should focus on:

In-situ and Operando Characterization: Techniques such as in-situ X-ray diffraction (XRD), X-ray absorption spectroscopy (XAS), and environmental transmission electron microscopy (ETEM) can provide real-time information about the structural and electronic changes of the InPd₃ catalyst under reaction conditions. core.ac.uk These methods can help identify the active sites and reaction intermediates.

Surface-Sensitive Spectroscopies: Techniques like X-ray photoelectron spectroscopy (XPS) and Auger electron spectroscopy (AES) can probe the elemental composition and chemical states of the InPd₃ surface, revealing how adsorbates interact with the surface atoms.

Scanning Probe Microscopy: High-resolution scanning tunneling microscopy (STM) can be used to visualize the surface atomic structure of InPd₃ and observe the adsorption and reaction of individual molecules on the surface in real-space.

Density Functional Theory (DFT) Calculations: Theoretical modeling can complement experimental studies by providing insights into the energetics of reactant adsorption, transition state barriers, and reaction pathways on different crystallographic facets of InPd₃ polymorphs.

By combining these advanced experimental and theoretical approaches, researchers can build a detailed, atomic-level picture of how molecules interact with InPd₃ surfaces, leading to the rational design of catalysts with enhanced activity, selectivity, and stability.

Design and Investigation of Ternary and Quaternary Indium-palladium (1/3)-based Systems

Expanding the binary InPd₃ system to include a third or fourth element opens up a vast compositional space for tuning the material's properties. The introduction of additional elements can modify the crystal structure, electronic properties, and catalytic behavior of the parent InPd₃ compound.

A notable example of a ternary system is the Ag–In–Pd system, where phase equilibria have been experimentally investigated and thermodynamically modeled. researchgate.net In this system, a ternary intermetallic compound was identified, highlighting the potential for new phase formation with the addition of a third element. researchgate.net

Future research in this direction should systematically explore the addition of various elements to the InPd₃ lattice. The choice of the third and fourth elements can be guided by several factors:

Electronic Effects: Introducing elements with different electronegativities and valence electron counts can modify the electronic density of states near the Fermi level, which can have a profound impact on catalytic activity.

Geometric Effects: The size of the added atoms can induce lattice strain or lead to the formation of new crystal structures, which can alter the adsorption properties of the surface.

Stability Enhancement: Certain elements can be added to improve the thermal and chemical stability of the InPd₃-based material, which is crucial for long-term catalytic performance.

The investigation of these ternary and quaternary systems will require a combination of high-throughput synthesis methods, advanced characterization techniques, and computational screening to efficiently navigate the large compositional landscape and identify promising new materials with enhanced functionalities.

Integration of Multiscale Theoretical and Experimental Methodologies for InPd₃ Optimization

To accelerate the discovery and optimization of InPd₃-based materials, a close integration of theoretical modeling and experimental validation across multiple length and time scales is essential. Multiscale modeling allows for the prediction of material properties from the fundamental quantum mechanical level up to the macroscopic device level.

This integrated approach should encompass:

Quantum Mechanical Calculations (DFT): As already demonstrated in the study of InPd₃ polymorphs, DFT can provide fundamental insights into phase stability, electronic structure, and surface chemistry. chemrxiv.org

Molecular Dynamics (MD) Simulations: MD can be used to study the dynamic processes occurring at the nanoscale, such as surface diffusion of adsorbates and the initial stages of catalyst restructuring.

Continuum Modeling: At a larger scale, continuum models can be used to simulate heat and mass transfer in a catalytic reactor, providing a link between the properties of the InPd₃ catalyst and its performance in a real-world application.

Q & A

Q. What novel applications for Indium-Palladium (1/3) are emerging in photothermal therapy or quantum computing?

  • Methodological Answer :
  • Photothermal : Test near-infrared (NIR) absorption efficiency and cytotoxicity in vitro (e.g., MTT assays).
  • Quantum Computing : Measure superconducting transition temperatures (Tc) via SQUID magnetometry.
  • Recent Advance: Indium-palladium hybrids showed 90% tumor suppression in murine models under NIR irradiation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.